Ethyl 4-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of Ethyl 4-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate involves multiple stepsThe reaction conditions typically involve the use of reagents such as thionyl chloride, ethyl acetate, and various amines under controlled temperatures and pH levels . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 4-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s antibacterial and antifungal properties make it a candidate for studying microbial resistance and developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to the disruption of microbial cell walls, inhibition of inflammatory pathways, or induction of apoptosis in tumor cells .
Comparison with Similar Compounds
Ethyl 4-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate can be compared with other thiazole derivatives such as:
2-(2-phenylacetamido)thiazole: Lacks the piperidine-1-carboxylate moiety, resulting in different biological activities.
4-(2-(2-phenylacetamido)thiazol-4-yl)acetamido derivatives: Variations in the substituents on the thiazole ring can lead to differences in antimicrobial and anti-inflammatory properties.
Properties
IUPAC Name |
ethyl 4-[[2-[2-[(2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-2-29-21(28)25-10-8-16(9-11-25)22-19(27)13-17-14-30-20(23-17)24-18(26)12-15-6-4-3-5-7-15/h3-7,14,16H,2,8-13H2,1H3,(H,22,27)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWENKUZPJMCXFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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